N-(3-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-10-4-3-7-21-14(10)19-15(20-16(21)23)24-9-13(22)18-12-6-2-5-11(17)8-12/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJMWEKPTGUTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of a pyridotriazine ring , a sulfanyl group , and an acetamide moiety . Its molecular formula is with a molecular weight of approximately 344.36 g/mol . The presence of the fluorine atom in the 3-position of the phenyl ring is significant as it can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Pyridotriazine Ring : This step typically requires specific reagents and controlled reaction conditions to ensure proper ring closure.
- Introduction of the Sulfanyl Group : The sulfanyl linkage is formed by reacting the pyridotriazine intermediate with a thiol compound.
- Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
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Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential in modulating cholinesterase activity, which is crucial for neurotransmitter regulation.
Enzyme Inhibition Activity (IC50) AChE 19.2 μM BChE 13.2 μM
Anticancer Potential
Recent research has indicated that compounds with similar structures exhibit anticancer properties. The interaction with cellular signaling pathways may lead to apoptosis in cancer cells. For example, compounds derived from pyridotriazines have been shown to exert cytostatic effects against various cancer cell lines.
Case Studies
- In Vitro Studies : A study conducted on multicellular spheroids demonstrated that derivatives of pyridotriazines could significantly reduce cell viability in pancreatic cancer models. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.
- Docking Studies : Computational docking studies have revealed that the fluorine atom enhances binding affinity to target enzymes through hydrogen bonding interactions, suggesting a strategic advantage for drug design.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with sulfanyl acetamide derivatives reported in pharmacological and agrochemical research. Below is a detailed comparison based on substituents, molecular properties, and bioactivity:
Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives
Key Findings from Comparative Studies
Core Heterocycle Influence: The pyrido-triazinone core in the target compound differs from the 1,3,4-oxadiazole (8t, 8u) and 1,2,4-triazole (VUAA-1, OLC-12) cores in comparator compounds. Pyrido-triazinones are less common in the evidence but may offer enhanced π-stacking interactions for kinase binding . Triazole-based analogs (VUAA-1, OLC-12) demonstrate strong Orco agonism due to their planar triazole rings and pyridinyl substituents, which optimize receptor binding .
Substituent Effects on Bioactivity :
- Aryl Groups : The 3-fluorophenyl group in the target compound contrasts with chlorine (8t), ethoxy (8u), and isopropyl (OLC-12) substituents. Fluorine’s electron-withdrawing nature may improve metabolic stability and membrane permeability .
- Sulfanyl Linkers : All compounds feature a sulfanyl bridge, critical for hydrogen bonding and enzyme inhibition. For example, 8t’s indole-methyl group enhances LOX inhibition via hydrophobic interactions .
Enzyme Inhibition vs. Receptor Modulation: Compounds like 8t and 8u show enzyme inhibition (LOX, α-glucosidase), while VUAA-1 and OLC-12 act as receptor agonists. The target compound’s pyrido-triazinone core may align more with kinase inhibitors, though direct evidence is lacking . Anti-exudative activity in triazole-furan derivatives () suggests sulfanyl acetamides can target inflammatory pathways, but structural variations (e.g., furan vs. pyridine) dictate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
